REACTION_SMILES
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[CH3:1][O:2][P:3](=[O:4])([O:5][CH3:6])[CH2:7][C:8]([C:9]([CH2:10][CH2:11][CH2:12][CH3:13])([F:14])[F:15])=[O:16].[CH3:41][O:42][C:43]([CH3:44])([CH3:45])[CH3:46].[Li+:19].[O:21]=[C:22]1[CH2:23][CH:24]2[CH:25]([O:26]1)[CH2:27][CH:28]([O:32][C:33](=[O:34])[c:35]1[cH:36][cH:37][cH:38][cH:39][cH:40]1)[CH:29]2[CH:30]=[O:31].[OH-:18].[OH2:17].[OH2:20]>>[CH:7]([C:8]([C:9]([CH2:10][CH2:11][CH2:12][CH3:13])([F:14])[F:15])=[O:16])=[CH:30][CH:29]1[CH:24]2[CH2:23][C:22](=[O:21])[O:26][CH:25]2[CH2:27][CH:28]1[O:32][C:33](=[O:34])[c:35]1[cH:36][cH:37][cH:38][cH:39][cH:40]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCC(F)(F)C(=O)CP(=O)(OC)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=CC1C(OC(=O)c2ccccc2)CC2OC(=O)CC21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CCCCC(F)(F)C(=O)C=CC1C(OC(=O)c2ccccc2)CC2OC(=O)CC21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |